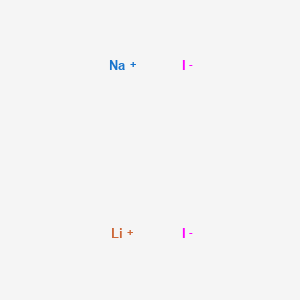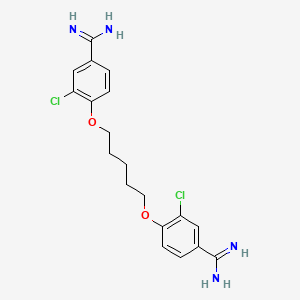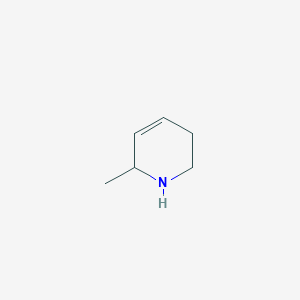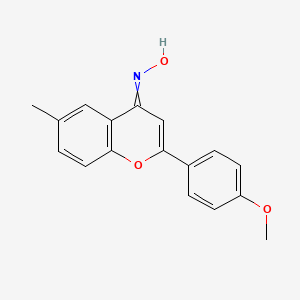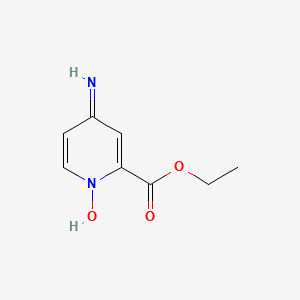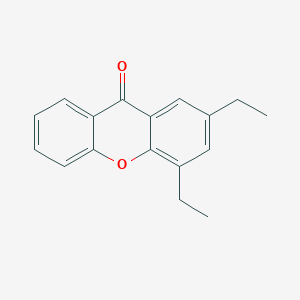
2,4-Diethyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethyl-9H-xanthen-9-one is a member of the xanthone family, which are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. Xanthones are known for their yellow color and have been extensively studied due to their diverse pharmacological activities. The compound this compound is particularly interesting due to its unique substituents, which can modulate its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Classical Condensation: One of the traditional methods for synthesizing xanthones involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde with Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes, which can be catalyzed by metals such as copper or palladium.
o-Haloarenecarboxylic Acid with Arynes: This approach uses o-haloarenecarboxylic acids and arynes to form the xanthone core through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of 2,4-Diethyl-9H-xanthen-9-one may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0°C.
Reduction: Sodium borohydride, tetrahydrofuran, room temperature.
Substitution: Various halogenated reagents, metal catalysts, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
2,4-Diethyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Diethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s ability to enhance Nrf2 translocation suggests its potential in counteracting oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone framework.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities.
Thioxanthones: Sulfur-containing analogs with distinct photophysical properties.
Uniqueness
2,4-Diethyl-9H-xanthen-9-one stands out due to its specific diethyl substituents, which can influence its chemical reactivity and biological activity. These unique substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
117283-60-0 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2,4-diethylxanthen-9-one |
InChI |
InChI=1S/C17H16O2/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 |
Clé InChI |
KODNTHAUOGOFJY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3O2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
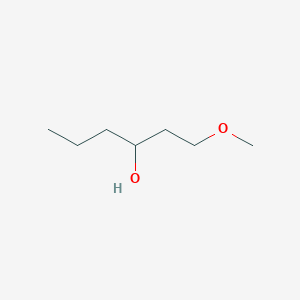
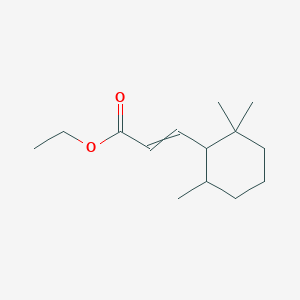
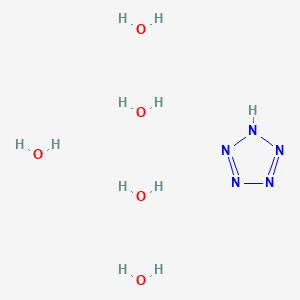
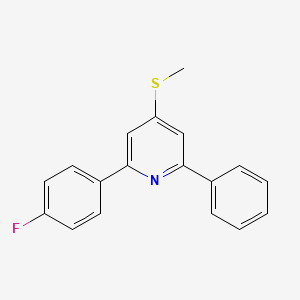
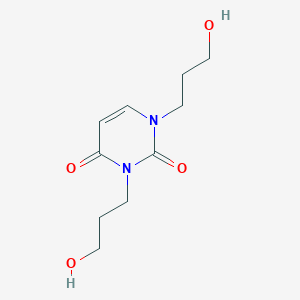
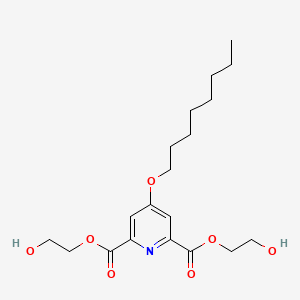

![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
